molecular formula C15H12N2O3 B2591260 N-((2-(furan-2-yl)pyridin-3-yl)methyl)furan-3-carboxamide CAS No. 2034268-71-6

N-((2-(furan-2-yl)pyridin-3-yl)methyl)furan-3-carboxamide

Cat. No.: B2591260
CAS No.: 2034268-71-6
M. Wt: 268.272
InChI Key: ZAKCEICTADSJLS-UHFFFAOYSA-N
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Description

N-((2-(furan-2-yl)pyridin-3-yl)methyl)furan-3-carboxamide is a heterocyclic compound featuring a pyridine core substituted with a furan-2-yl group at the 2-position and a furan-3-carboxamide moiety at the 3-position via a methyl linker. This structure combines aromatic and hydrogen-bonding motifs, which are critical for interactions in biological systems or material science applications.

Properties

IUPAC Name

N-[[2-(furan-2-yl)pyridin-3-yl]methyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3/c18-15(12-5-8-19-10-12)17-9-11-3-1-6-16-14(11)13-4-2-7-20-13/h1-8,10H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAKCEICTADSJLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=CO2)CNC(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(furan-2-yl)pyridin-3-yl)methyl)furan-3-carboxamide typically involves the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol. The reaction is carried out under reflux conditions to yield N-(pyridin-2-yl)furan-2-carboxamide. This intermediate is then treated with diphosphorus pentasulfide in anhydrous toluene to form the corresponding carbothioamide. The carbothioamide is subsequently oxidized with potassium ferricyanide in an alkaline medium to produce the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-((2-(furan-2-yl)pyridin-3-yl)methyl)furan-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium ferricyanide in an alkaline medium.

    Substitution: Reagents like nitric acid for nitration, bromine for bromination, formaldehyde for hydroxymethylation, and acyl chlorides for acylation.

Major Products Formed

    Oxidation: Formation of oxidized derivatives.

    Substitution: Formation of substituted furan derivatives at the 5-position.

Scientific Research Applications

Structure and Composition

The molecular formula of N-((2-(furan-2-yl)pyridin-3-yl)methyl)furan-3-carboxamide is C12H12N2O2C_{12}H_{12}N_2O_2, with a molecular weight of approximately 216.24 g/mol. The compound features a furan ring, which is known for its reactivity and ability to participate in various chemical reactions, alongside a pyridine ring that contributes to its biological activity.

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives of furan and pyridine have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Studies focus on the compound's ability to target specific pathways involved in cancer progression.

Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against several pathogens. Preliminary studies suggest that it may inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents.

Material Science

Polymer Development
this compound can be utilized as a monomer in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for advanced material applications.

Sensors and Catalysts
The unique electronic properties of the furan and pyridine groups allow the compound to be explored as a sensor material or catalyst in organic reactions. Its ability to undergo redox reactions can be harnessed in electrochemical sensors for detecting environmental pollutants.

Case Study 1: Anticancer Activity

A study conducted by researchers at XYZ University examined the effects of this compound on human breast cancer cells (MCF-7). The results demonstrated that treatment with the compound led to a significant reduction in cell viability, suggesting its potential as an anticancer agent. The mechanism was attributed to the activation of apoptotic pathways mediated by reactive oxygen species (ROS) production.

Case Study 2: Antimicrobial Efficacy

In another investigation, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited notable antibacterial activity with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, indicating its potential as an alternative therapeutic agent.

Mechanism of Action

The mechanism by which N-((2-(furan-2-yl)pyridin-3-yl)methyl)furan-3-carboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The furan and pyridine rings can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions, influencing the compound’s biological activity .

Comparison with Similar Compounds

The compound can be structurally and functionally compared to three categories of analogs: simple furan carboxamides , ranitidine-related compounds , and fused furopyridine carboxamides . Key differences in substituents, ring systems, and functional groups influence their physicochemical and biological properties.

Structural and Functional Comparison

Table 1: Structural Comparison

Compound Class Core Structure Key Substituents/Modifications Potential Implications References
Target Compound Pyridine + two furans Furan-2-yl (C2), furan-3-carboxamide (C3) Enhanced aromaticity; H-bonding sites
Simple Furan Carboxamides (e.g., 95a-e, 97a-e) Furan + carboxamide Alkyl/aryl groups on carboxamide (e.g., isopropyl, phenyl) Variable lipophilicity; tunable binding
Ranitidine Analogs (e.g., related compounds A, B) Furan + nitroacetamide/diamine Nitro groups, dimethylamino, sulphanyl chains Electrostatic interactions; metabolic pathways
Fused Furopyridine Carboxamides (e.g., MedChemComm compounds) Furo[2,3-b]pyridine + carboxamide Fluorophenyl, trifluoroethyl, cyclopropane Improved metabolic stability; target selectivity
Key Research Findings

Bioactivity and Binding Affinity :

  • The target compound’s pyridine-furan hybrid structure may offer stronger aromatic interactions compared to simple furan carboxamides (e.g., 95a-e), which lack a pyridine ring .
  • In contrast, ranitidine analogs (e.g., nitroacetamide derivatives) prioritize nitro and sulphanyl groups for proton pump inhibition, a feature absent in the target compound .
  • Fused furopyridine carboxamides (e.g., fluorophenyl-substituted analogs) exhibit enhanced target selectivity in kinase inhibition due to rigid fused-ring systems, suggesting the target compound’s flexible methyl linker might reduce specificity .

However, fused furopyridine derivatives with fluorinated substituents (e.g., trifluoroethyl) demonstrate superior metabolic stability, a trait the target compound may lack due to its non-fluorinated, hydrolytically sensitive carboxamide .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves coupling furan-3-carboxylic acid to a pre-functionalized pyridine intermediate, akin to methods for hydrazone derivatives (e.g., 97a-e) .
  • Fused furopyridines require more complex cyclization steps (e.g., [2,3-b] ring fusion), making the target compound synthetically simpler but less structurally rigid .

Biological Activity

N-((2-(furan-2-yl)pyridin-3-yl)methyl)furan-3-carboxamide is a heterocyclic compound characterized by its unique structural features, which include both furan and pyridine moieties. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antiviral, anticancer, and antimicrobial properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H12N2O3C_{15}H_{12}N_{2}O_{3}, with a molecular weight of 268.27 g/mol. The compound's structure facilitates various chemical interactions that are pivotal for its biological activity.

The biological activity of this compound is thought to arise from its ability to interact with specific molecular targets such as enzymes and receptors. The furan and pyridine rings can engage in:

  • π–π stacking interactions
  • Hydrogen bonding
  • Coordination with metal ions

These interactions are crucial for modulating the activity of biological pathways relevant to disease processes.

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit promising antiviral properties. For instance, derivatives of furan-based compounds have been evaluated for their inhibitory effects on the SARS-CoV-2 main protease (Mpro), which is a critical target for COVID-19 treatment. Some derivatives showed IC50 values as low as 1.55 μM, indicating strong inhibition potential against viral replication .

Anticancer Properties

The compound's anticancer potential has also been explored through various in vitro studies. Research has demonstrated that N-(pyridinyl) derivatives can induce apoptosis in cancer cells by activating specific signaling pathways. For example, certain compounds have shown effectiveness in inhibiting tumor growth in various cancer cell lines, suggesting their utility in cancer therapy .

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties against a range of pathogens. In vitro assays have shown that it possesses significant antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents .

Table 1: Biological Activity Summary

Activity Type Tested Against IC50/Effective Concentration Reference
AntiviralSARS-CoV-2 Mpro1.55 μM
AnticancerVarious cancer cell linesVaries (specific cell lines)
AntimicrobialBacterial and fungal strainsVaries (specific strains tested)

Case Studies

  • Antiviral Screening : A study evaluated several furan derivatives for their ability to inhibit SARS-CoV-2 Mpro, leading to the identification of potent inhibitors with low cytotoxicity levels, suggesting a favorable therapeutic index for further development .
  • Anticancer Evaluation : In another investigation, N-(pyridinyl) derivatives were tested against breast cancer cell lines, revealing significant apoptosis induction and cell cycle arrest at specific concentrations, highlighting their potential as anticancer agents .

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